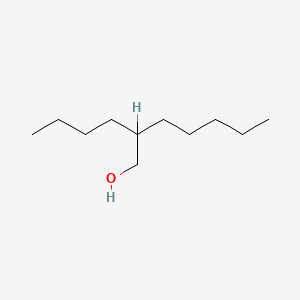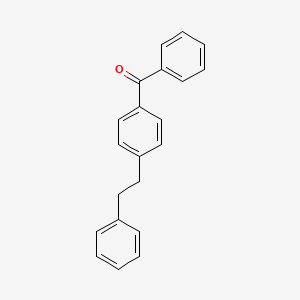
6-Chloro-1,2,3,4-tetrahydroquinoxaline
Overview
Description
6-Chloro-1,2,3,4-tetrahydroquinoxaline (6-Cl-THQX) is a synthetic compound that has been studied for its potential applications in various scientific fields. It is a derivative of the quinoxaline family, which is a class of nitrogen-containing heterocyclic compounds. 6-Cl-THQX has been studied for its potential as a therapeutic drug, as a synthetic intermediate, and as a reagent for laboratory experiments.
Scientific Research Applications
Synthesis and Chemical Properties
- 6-Chloro-1,2,3,4-tetrahydroquinoxaline has been involved in various chemical synthesis processes. For instance, it was used in the synthesis of novel quinoxalines, demonstrating tautomerism between the enamine and methylene imine forms (Kim, Choi, & Lim, 2003).
- Another study focused on the green synthesis of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline derivatives, using methods that are both efficient and environmentally friendly (Festus & Craig, 2021).
Biological and Pharmacological Research
- This compound derivatives have been investigated for their neuropharmacological effects, including analgesia, sedation, convulsion, anxiety, memory, and psychosis in animal models (Olayiwola, Obafemi, & Taiwo, 2007).
- Research has also explored the potential of N,N'-disubstituted-1,2,3,4-tetrahydroquinoxalines for protecting maize against the injury caused by acetochlor (Fu et al., 2017).
Synthesis and Conversion Techniques
- The compound has been a part of studies involving the synthesis and conversion of quinoxaline derivatives, showcasing its versatility in organic chemistry (Kim et al., 2000).
- A convenient method for synthesizing substituted 2,3-dioxo-1,2,3,4-tetrahydroquinoxalines was also developed, which involves the introduction of a chlorine atom ortho to the NHC(O) fragment of the heterocycle (Vlaskina & Perevalov, 2006).
Antimicrobial and Antibacterial Activities
- Some novel di-substituted sulfonylquinoxaline derivatives showed significant antimicrobial activity against various bacteria and fungi, highlighting the compound's potential in drug discovery (Ammar et al., 2020).
Safety and Hazards
The safety data sheet for 6-Chloro-1,2,3,4-tetrahydroquinoxaline indicates that it may be harmful if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Future Directions
6-Chloroquinoxaline-2,3-diol, a derivative of 6-Chloro-1,2,3,4-tetrahydroquinoxaline, can be used as glycine receptor antagonists to use as analgesics, anticonvulsants, neuroprotectants, and sedative-hypnotics . This suggests potential future directions for the use of this compound in medical applications.
Mechanism of Action
Target of Action
The primary target of 6-Chloro-1,2,3,4-tetrahydroquinoxaline is the glycine receptor . Glycine receptors are ligand-gated chloride channels that mediate inhibitory neurotransmission in the central nervous system. They play a crucial role in a variety of physiological processes, including motor control, pain perception, and the modulation of neuronal excitability .
Mode of Action
This compound acts as an antagonist at the glycine receptor . This means it binds to the receptor and blocks its function, preventing the normal inhibitory effects of glycine.
Biochemical Pathways
By blocking the glycine receptor, this compound disrupts inhibitory neurotransmission in the central nervous system. This can affect a variety of biochemical pathways and have downstream effects on neuronal excitability and synaptic transmission . The specific pathways affected will depend on the location and context of the glycine receptors being blocked.
Result of Action
The molecular and cellular effects of this compound’s action are largely determined by its antagonistic effect on the glycine receptor. By blocking these receptors, the compound can increase neuronal excitability and disrupt normal synaptic transmission . This can potentially lead to a variety of effects, depending on the specific context and location of the affected receptors.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its ability to interact with its target . Additionally, the physiological environment within the body, including factors like blood-brain barrier permeability, can also impact the compound’s efficacy .
Biochemical Analysis
Biochemical Properties
6-Chloro-1,2,3,4-tetrahydroquinoxaline plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a glycine receptor antagonist, which makes it useful as an analgesic, anticonvulsant, neuroprotectant, and sedative-hypnotic . The nature of these interactions involves binding to the glycine receptor and inhibiting its function, which can modulate neurotransmission and reduce pain and seizures.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, as a glycine receptor antagonist, it can alter the signaling pathways involved in pain and seizure responses . This modulation can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function and behavior.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a glycine receptor antagonist, it binds to the glycine receptor and inhibits its function . This inhibition can lead to a decrease in neurotransmission, which can reduce pain and seizures. Additionally, this compound may influence other molecular pathways and gene expression, further contributing to its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its biochemical effects . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to significant changes in cell behavior and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively reduce pain and seizures without causing significant adverse effects . At higher doses, it may exhibit toxic or adverse effects, including potential neurotoxicity and other side effects. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective and safe.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and function . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Understanding the metabolic pathways of this compound is crucial for determining its biochemical effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors that influence its activity and function. This compound can interact with transporters and binding proteins that facilitate its movement within the cell . Its localization and accumulation within specific tissues can affect its biochemical effects and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall biochemical effects.
Properties
IUPAC Name |
6-chloro-1,2,3,4-tetrahydroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,10-11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWVMNMIHNOTET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(N1)C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70224433 | |
| Record name | Quinoxaline, 1,2,3,4-tetrahydro-6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70224433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73855-45-5 | |
| Record name | Quinoxaline, 1,2,3,4-tetrahydro-6-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073855455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoxaline, 1,2,3,4-tetrahydro-6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70224433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



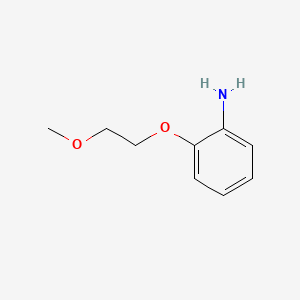
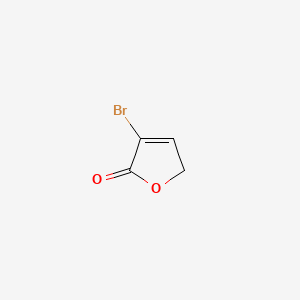
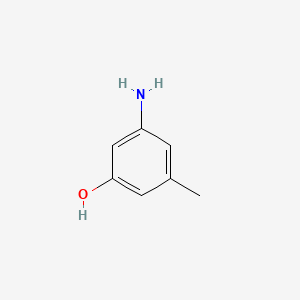
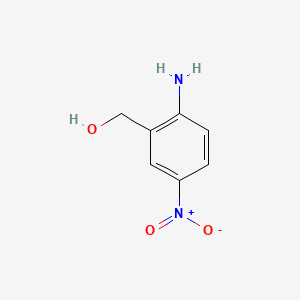

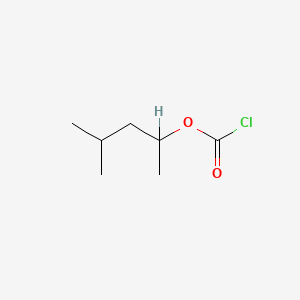
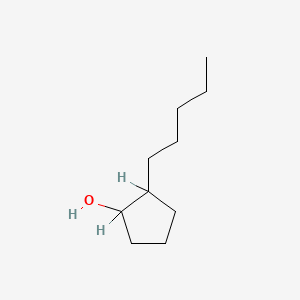
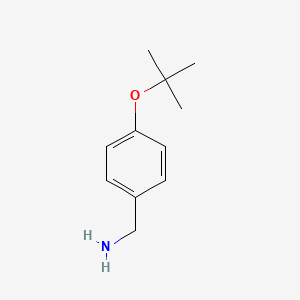
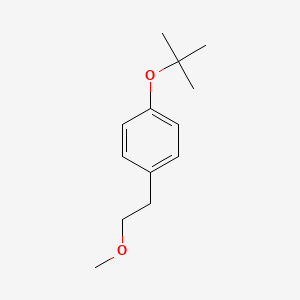
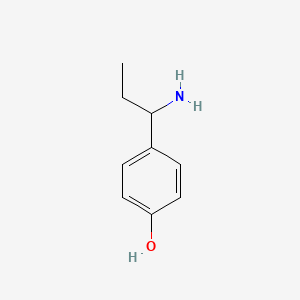
![1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine](/img/structure/B1274175.png)
